molecular formula C6H11NO2 B8607114 Ethyl iminobutyrate

Ethyl iminobutyrate

Cat. No.: B8607114
M. Wt: 129.16 g/mol
InChI Key: UIKOVWUYANJUPR-UHFFFAOYSA-N
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Description

Ethyl iminobutyrate (hypothetical structure) is an ester derivative of iminobutyric acid. The term may be a misnomer or refer to structurally similar compounds, such as ethyl aminobutyrate (with an amino group) or ethyl isobutyrate (a branched-chain ester). Given this ambiguity, the focus will shift to analogous compounds documented in the evidence, including:

  • Ethyl isobutyrate (CAS 97-62-1)
  • Ethyl 4-aminobutyrate (CAS 3251-07-8)
  • Ethyl 2-ethoxyimino-3-oxobutyrate (CAS 1286768-92-0)
  • Ethyl 2-bromoisobutyrate (CAS 600-00-0)

These compounds share ester backbones but differ in functional groups, influencing their reactivity, applications, and safety profiles.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

ethyl 2-iminobutanoate

InChI

InChI=1S/C6H11NO2/c1-3-5(7)6(8)9-4-2/h7H,3-4H2,1-2H3

InChI Key

UIKOVWUYANJUPR-UHFFFAOYSA-N

Canonical SMILES

CCC(=N)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Solubility
Ethyl isobutyrate C₆H₁₂O₂ 116.16 Ester (branched chain) 110.1 Soluble in alcohol; immiscible in water
Ethyl 4-aminobutyrate C₆H₁₃NO₂ 131.18 Ester, primary amine Not reported Likely polar solvent-soluble
Ethyl 2-ethoxyimino-3-oxobutyrate C₈H₁₃NO₄ 187.19 Ester, oxo, ethoxyimino Not reported Not reported
Ethyl 2-bromoisobutyrate C₆H₁₁BrO₂ 195.06 Ester, bromine substituent Not reported Not reported

Key Observations :

  • Ethyl isobutyrate’s low molecular weight and branched structure contribute to its volatility and fruity aroma, making it suitable as a flavoring agent .
  • Bromine in ethyl 2-bromoisobutyrate increases its reactivity, favoring use in bromination reactions .

Key Observations :

  • Ethyl isobutyrate’s non-toxic, GRAS (Generally Recognized As Safe) profile aligns with food industry standards .
  • Ethyl 2-bromoisobutyrate’s role in bromination highlights its niche in synthesizing active pharmaceutical ingredients (APIs) .

Key Observations :

  • Ethyl isobutyrate requires stringent flammability controls, including grounded metal containers during transfer .
  • Ethyl 2-bromoisobutyrate’s safety data sheet (SDS) emphasizes immediate medical consultation post-exposure, reflecting higher toxicity .
Stability and Reactivity
  • Ethyl isobutyrate decomposes under strong acidic/basic conditions, releasing isobutyric acid and ethanol .
  • Ethyl 4-aminobutyrate hydrochloride exhibits enhanced stability compared to the free base, facilitating storage .
  • Ethyl 2-ethoxyimino-3-oxobutyrate’s oxo and imino groups may participate in condensation reactions, useful in heterocyclic synthesis .

Q & A

Q. What are the validated synthetic pathways for Ethyl iminobutyrate, and how can researchers optimize yield and purity?

this compound synthesis typically involves esterification or transesterification reactions. For optimization:

  • Use controlled reaction conditions (e.g., temperature, catalyst type, and solvent polarity) to minimize side products.
  • Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC).
  • Purify the product using fractional distillation or column chromatography, with purity confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
  • Document reagent sources, batch numbers, and storage conditions to ensure reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and functional groups?

  • NMR (¹H and ¹³C): Identify proton environments and carbon frameworks, with deuterated solvents to avoid interference.
  • Infrared (IR) Spectroscopy: Detect carbonyl (C=O) and imine (C=N) groups via characteristic absorption bands.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and isotopic patterns.
  • Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation.
  • Maintain temperatures below 4°C for long-term storage.
  • Pre-dry solvents and reagents to avoid moisture-induced degradation .

Advanced Research Questions

Q. What methodologies can address discrepancies in reported thermodynamic properties (e.g., solubility, partition coefficients) of this compound?

  • Conduct systematic studies under standardized conditions (pH, temperature, ionic strength).
  • Use advanced techniques like isothermal titration calorimetry (ITC) for solubility or octanol-water partition coefficients (logP).
  • Compare results with computational predictions (e.g., COSMO-RS) and meta-analyze literature data to identify outliers .

Q. How can researchers investigate the mechanistic role of this compound in enzymatic or catalytic systems?

  • Employ kinetic studies (e.g., stopped-flow spectroscopy) to monitor reaction rates and intermediate formation.
  • Use isotopic labeling (e.g., ¹⁵N or ²H) to trace imine group interactions in enzyme active sites.
  • Pair X-ray crystallography or cryo-EM with mutagenesis studies to map binding motifs and catalytic residues .

Q. What strategies are effective in resolving contradictions between computational and experimental data on this compound’s reactivity?

  • Validate computational models (e.g., DFT, MD simulations) against experimental datasets.
  • Adjust basis sets or solvation parameters in simulations to better reflect experimental conditions.
  • Publish raw data and methodologies openly to enable peer-driven validation .

Q. How can the biodegradation pathways of this compound be studied to assess environmental impact?

  • Use microbial consortia from contaminated sites in biodegradation assays under aerobic/anaerobic conditions.
  • Track metabolite formation via LC-MS/MS and genomic sequencing to identify degradative enzymes.
  • Apply life-cycle assessment (LCA) frameworks to model environmental persistence .

Methodological Considerations

  • Data Reliability: Critically evaluate primary vs. secondary sources. For non-experimental studies, prioritize peer-reviewed journals with rigorous validation protocols .
  • Experimental Replication: Provide detailed protocols (e.g., reagent concentrations, instrument calibration steps) to enable independent replication .
  • Ethical Reporting: Disclose conflicts of interest and adhere to ICMJE guidelines for chemical safety and data transparency .

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